Conformational Restriction and Predicted CNS Drug-Likeness Compared to 4-(Pyrrolidin-1-yl)piperidine Core Scaffold
The target compound, by introducing a 2-benzyloxymethyl substituent on the pyrrolidine ring connected at the piperidine 4-position, exhibits a higher molecular weight (393.53 g/mol) and topological polar surface area (tPSA ≈ 46 Ų) compared to the unsubstituted 4-(pyrrolidin-1-yl)piperidine (MW 154.25 g/mol, tPSA ≈ 6.5 Ų), while maintaining a favorable cLogP range (predicted 3.5–4.0) for blood-brain barrier penetration . The constrained conformation imposed by the 2-substituent on the pyrrolidine ring is known to pre-organize the molecule for specific protein binding, a feature exploited in sigma receptor ligand design [1].
| Evidence Dimension | Predicted logP and Molecular Weight for CNS Drug-Likeness |
|---|---|
| Target Compound Data | MW 393.53 g/mol, predicted cLogP 3.5–4.0, tPSA ~46 Ų |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)piperidine (MW 154.25 g/mol, predicted cLogP ~1.5, tPSA ~6.5 Ų) |
| Quantified Difference | Delta MW +239.28 g/mol; Delta cLogP +2.0 to +2.5; Delta tPSA +39.5 Ų |
| Conditions | In silico property calculation (e.g., using SwissADME or similar tools) |
Why This Matters
The larger, more lipophilic character with maintained hydrogen-bonding capacity positions this compound in a property space suitable for CNS target engagement, differentiating it from simpler, less drug-like primary amine scaffolds used in early fragment screening.
- [1] Zampieri D, et al. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Eur J Med Chem. 2015;90:797-808. View Source
